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molecular formula CdO B8689267 Cadmium(2+);oxygen(2-)

Cadmium(2+);oxygen(2-)

Cat. No. B8689267
M. Wt: 128.41 g/mol
InChI Key: CFEAAQFZALKQPA-UHFFFAOYSA-N
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Patent
US07582543B2

Procedure details

Cadmium oxide (0.127 g, 1 mmol) and tetradecylcarboxylic acid (0.500 g) were reacted at 220° C. for 10 min, cooled to 90° C., then a cadmium tetradecylcarboxylate (precursor) was formed. Into said system, toluene (10 ml), trioctylphosphine oxide (3.866 g) and trioctylphosphine (3.7 g) were added. Then, a 0.05 M aqueous solution of sodium sulfide (10 ml) was added. After the system was reacted at 90° C. for 3 h, a clear yellow sol containing CdS nanoparticle was obtained. Said sol has the typical exciton absorption peak of CdS nanoparticle, can result in a quantum size effect and emit a fairly strong blue light under the irradiation of a UV lamp.
Quantity
0.127 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-2].[Cd+2:2].[CH2:3]([C:17]([OH:19])=[O:18])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>>[CH2:3]([C:17]([O-:19])=[O:18])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Cd+2:2].[CH2:3]([C:17]([O-:19])=[O:18])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0.127 g
Type
reactant
Smiles
[O-2].[Cd+2]
Name
Quantity
0.5 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)C(=O)[O-].[Cd+2].C(CCCCCCCCCCCCC)C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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